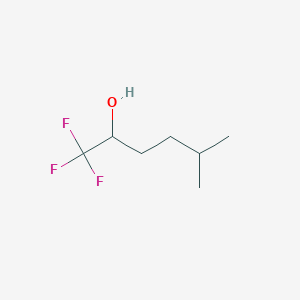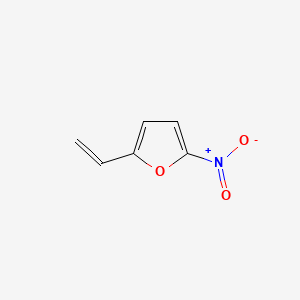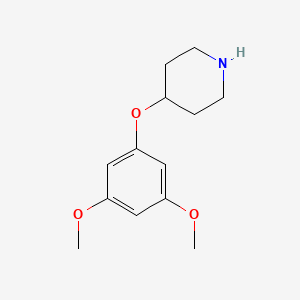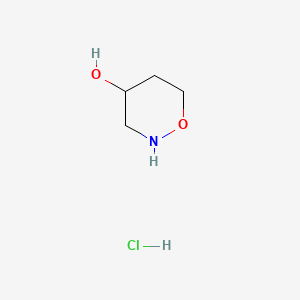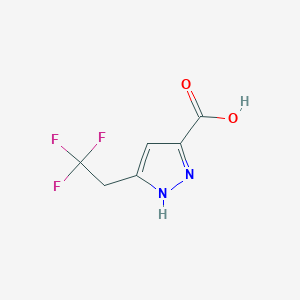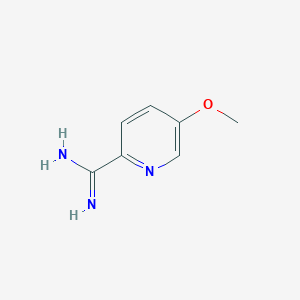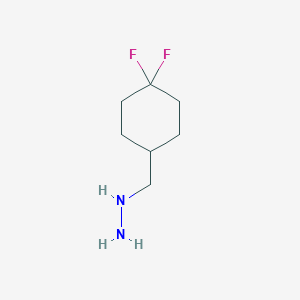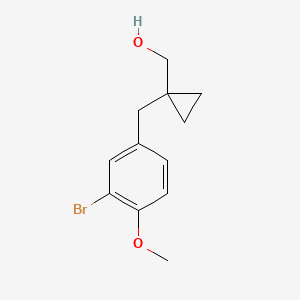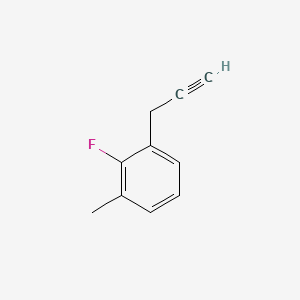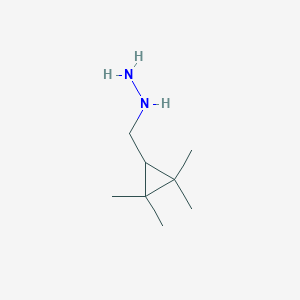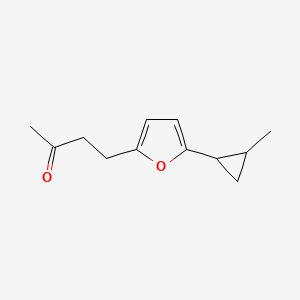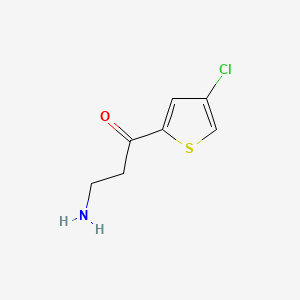![molecular formula C15H14O B13601318 1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is an organic compound that features a biphenyl group attached to a propenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and propenol groups .
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol often involves the isomerization of propylene oxide in the presence of a lithium phosphate catalyst. This method is favored due to its simplicity, high yield, and lack of corrosive by-products .
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Results in substituted biphenyl derivatives
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-ol: A simpler analog with similar reactivity but lacking the biphenyl group.
Propargyl alcohol: Contains an alkyne functional group and exhibits different reactivity compared to 1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol.
1-Phenyl-2-propen-1-ol: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)prop-2-en-1-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(4-phenylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11,15-16H,1H2 |
InChI Key |
APDSCJVKWOBAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


